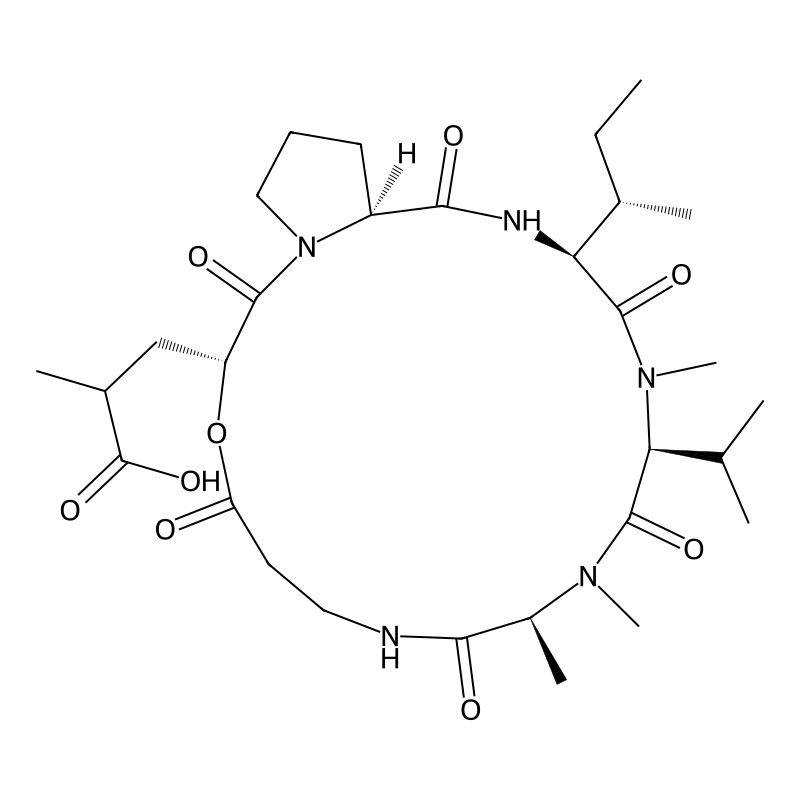Destruxin D

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Description
Destruxin D is one of the cyclic depsipeptides produced by the entomopathogenic fungus Metarhizium anisopliae. This compound, along with others in the destruxin family, plays a significant role in the biological control of insect pests. Structurally, destruxin D consists of an α-hydroxy acid linked to a cyclic sequence of five amino acids, forming a unique molecular architecture that contributes to its biological activities. The general structure of destruxins includes an ester bond that is crucial for their insecticidal properties and other biological effects .
Destruxin D exhibits a range of biological activities, particularly as an insecticide. It has been shown to suppress both cellular and humoral immune responses in insects, leading to flaccid paralysis and disruption of normal physiological functions. Specifically, destruxin D can induce morphological changes in hemocytes and muscle cells, contributing to its immunosuppressive effects . Moreover, it has demonstrated anticancer properties by inhibiting the proliferation of human cancer cells and has been explored for its potential antiviral activities against viruses such as hepatitis B .
The synthesis of destruxin D typically occurs through fermentation processes involving Metarhizium species. The biosynthetic pathway involves non-ribosomal peptide synthesis mechanisms that utilize specific enzymes for the assembly of its amino acid components. Recent studies have identified genes responsible for the production of destruxins, enhancing our understanding of their biosynthetic pathways . Laboratory synthesis methods have also been developed but are less common due to the complexity involved in replicating the natural biosynthetic conditions.
Destruxin D is primarily used in agricultural applications as a biopesticide due to its insecticidal properties. It is effective against various pest species and is considered a promising alternative to synthetic pesticides. Additionally, its potential use in medical applications, particularly in cancer therapy and antiviral treatments, is being researched extensively . The compound's ability to modulate immune responses also opens avenues for its use in immunotherapy.
Destruxin D belongs to a broader class of compounds known as destruxins, which includes several structurally related analogs. Here are some similar compounds:
- Destruxin A: Known for its strong insecticidal activity and ability to suppress immune responses.
- Destruxin B: Exhibits potent inhibitory effects on cell adhesion and spreading; it has been shown to be more effective than destruxin D in certain assays.
- Destruxin C: Similar structure but modified with hydroxyl groups; it shows reduced inhibitory activity compared to destruxin B.
- Destruxin E: Contains an epoxy ring; it has distinct biological activities including potential neuroprotective effects.
Comparison TableCompound Structural Features Biological Activity Notable Effects Destruxin A Basic cyclic depsipeptide structure Strong insecticidal activity Immune suppression Destruxin B Methylation variations Potent cell adhesion inhibitor Higher toxicity levels compared to others Destruxin C Hydroxylated methyl groups Reduced insecticidal potency Lower EC50 values Destruxin D Unique cyclic structure Insecticidal and anticancer properties Immunomodulatory effects Destruxin E Epoxy ring present Neuroprotective potential Distinct interaction with neuronal pathways
| Compound | Structural Features | Biological Activity | Notable Effects |
|---|---|---|---|
| Destruxin A | Basic cyclic depsipeptide structure | Strong insecticidal activity | Immune suppression |
| Destruxin B | Methylation variations | Potent cell adhesion inhibitor | Higher toxicity levels compared to others |
| Destruxin C | Hydroxylated methyl groups | Reduced insecticidal potency | Lower EC50 values |
| Destruxin D | Unique cyclic structure | Insecticidal and anticancer properties | Immunomodulatory effects |
| Destruxin E | Epoxy ring present | Neuroprotective potential | Distinct interaction with neuronal pathways |
Destruxin D's uniqueness lies in its specific structural configuration and resultant biological activities that differentiate it from other members of the destruxin family. Its varied applications in pest control and potential therapeutic uses highlight its significance in both agricultural and medical fields .








